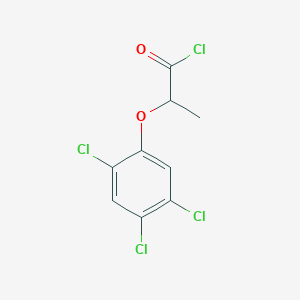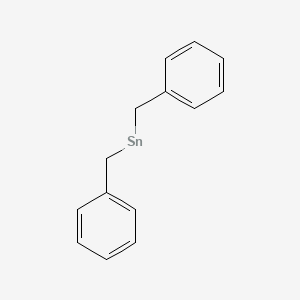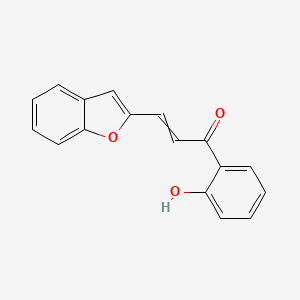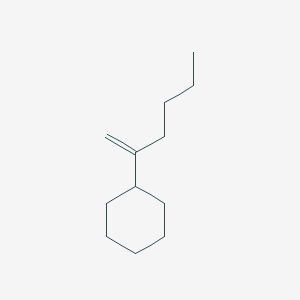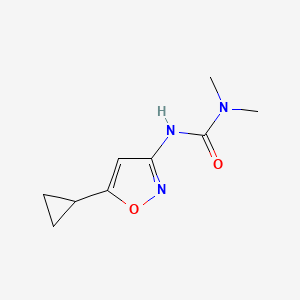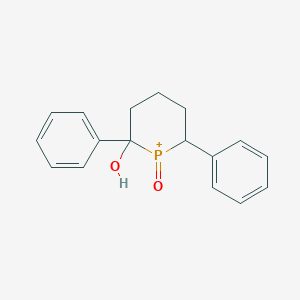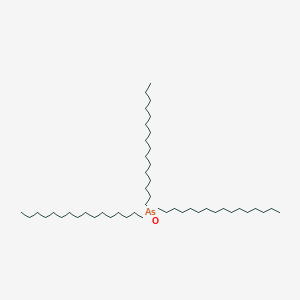
Trihexadecyl(oxo)-lambda~5~-arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihexadecyl(oxo)-lambda~5~-arsane is an organoarsenic compound characterized by the presence of a lambda5-arsane core with three hexadecyl groups and an oxo substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trihexadecyl(oxo)-lambda~5~-arsane typically involves the reaction of hexadecyl derivatives with arsenic pentoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
Trihexadecyl(oxo)-lambda~5~-arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert the oxo group to other functional groups.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions include higher oxidation state arsenic compounds, reduced arsenic species, and substituted derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Trihexadecyl(oxo)-lambda~5~-arsane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases involving arsenic compounds.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Trihexadecyl(oxo)-lambda~5~-arsane involves its interaction with molecular targets such as enzymes and proteins. The oxo group and the arsenic core play crucial roles in these interactions, potentially leading to the inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Trihexadecyl(oxo)-lambda~5~-arsane include other organoarsenic compounds such as:
- Triethylarsine
- Triphenylarsine
- Trihexylarsine
Uniqueness
This compound is unique due to its specific structural configuration, which includes three long hexadecyl chains and an oxo group. This structure imparts distinct physical and chemical properties, making it suitable for specialized applications that other organoarsenic compounds may not fulfill.
Propiedades
Número CAS |
53324-13-3 |
|---|---|
Fórmula molecular |
C48H99AsO |
Peso molecular |
767.2 g/mol |
Nombre IUPAC |
1-dihexadecylarsorylhexadecane |
InChI |
InChI=1S/C48H99AsO/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(50,47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Clave InChI |
SIHXDBRRNVPDRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



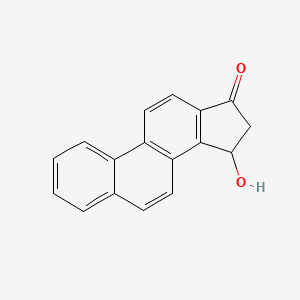
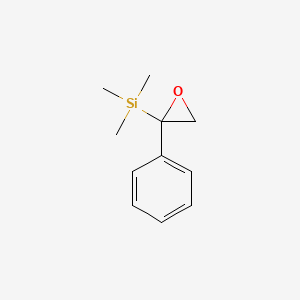

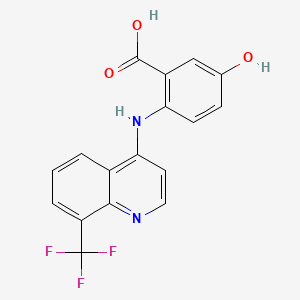
![Propanamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630272.png)
